molecular formula C25H26N2O7 B11207874 Diethyl 1-(4-methoxybenzyl)-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 1-(4-methoxybenzyl)-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11207874
M. Wt: 466.5 g/mol
InChI Key: YUSNQAZMMKQOQU-UHFFFAOYSA-N
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Description

3,5-DIETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-(4-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound belonging to the class of 1,4-dihydropyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of drugs, particularly those targeting cardiovascular diseases.

Preparation Methods

The synthesis of 3,5-DIETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-(4-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves the Hantzsch reaction, a well-known method for producing 1,4-dihydropyridines. This reaction involves the cyclocondensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Chemical Reactions Analysis

1,4-Dihydropyridines, including this compound, undergo various chemical reactions:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-dihydropyridines generally involves the inhibition of calcium ion influx through L-type calcium channels. This leads to the relaxation of smooth muscle cells, particularly in the cardiovascular system, resulting in vasodilation and reduced blood pressure .

Comparison with Similar Compounds

Similar compounds include other 1,4-dihydropyridines such as nifedipine, felodipine, and amlodipine. These compounds share a common mechanism of action but differ in their pharmacokinetic properties and specific clinical uses. The unique structural features of 3,5-DIETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-(4-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE, such as the presence of methoxy and nitro groups, may confer distinct biological activities and pharmacological profiles .

Properties

Molecular Formula

C25H26N2O7

Molecular Weight

466.5 g/mol

IUPAC Name

diethyl 1-[(4-methoxyphenyl)methyl]-4-(4-nitrophenyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C25H26N2O7/c1-4-33-24(28)21-15-26(14-17-6-12-20(32-3)13-7-17)16-22(25(29)34-5-2)23(21)18-8-10-19(11-9-18)27(30)31/h6-13,15-16,23H,4-5,14H2,1-3H3

InChI Key

YUSNQAZMMKQOQU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C=C(C1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OCC)CC3=CC=C(C=C3)OC

Origin of Product

United States

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